1-[(5-Methylthien-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(5-methylthiophen-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12/h2-3,11H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYCCUORILQOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Methylthien 2 Yl Methyl Piperazine and Its Chemical Analogues
Foundational Synthetic Routes for Piperazine (B1678402) Derivativesresearchgate.netrsc.org
The piperazine scaffold is a prevalent structural motif in numerous biologically active compounds, making the development of synthetic routes to its derivatives a significant area of chemical research. researchgate.netrsc.org The functionalization of the piperazine ring, particularly at its nitrogen atoms, is typically achieved through several robust and well-established reaction types.
Nucleophilic Substitution Reactions for N-Alkylationmdpi.com
One of the most direct and widely employed methods for the N-alkylation of piperazine is through nucleophilic substitution. mdpi.com In this approach, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or sulfonate. This reaction results in the formation of a new carbon-nitrogen bond, effectively attaching the alkyl group to the piperazine ring. The reaction's efficiency can be influenced by factors such as the nature of the leaving group on the alkylating agent, the solvent, and the temperature. To synthesize monosubstituted piperazines, protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc) is a common strategy to prevent dialkylation. mdpi.com
Reductive Amination Strategies in Piperazine Synthesismdpi.com
Reductive amination provides an alternative and powerful pathway for the N-alkylation of piperazines. mdpi.com This two-step, one-pot process involves the initial reaction of a piperazine nitrogen with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the N-alkylated piperazine. A key advantage of this method is its broad substrate scope and the use of milder conditions compared to some nucleophilic substitution reactions. For large-scale synthesis, catalytic hydrogenation is often employed for the reduction step. mdpi.comgoogle.com
Aza-Michael Addition Approaches for Piperazine Ring Functionalizationrsc.org
The Aza-Michael addition, or conjugate addition, represents another strategic approach to functionalizing the piperazine ring. This reaction involves the addition of a piperazine nitrogen atom to a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. nih.gov This method is particularly useful for introducing substituents with a specific three-carbon backbone. The reaction is highly selective and typically proceeds under mild conditions, making it a valuable tool in the synthesis of complex piperazine derivatives. nih.gov The resulting products can serve as intermediates for further chemical transformations. nih.gov
Table 1: Comparison of Foundational Synthetic Routes for Piperazine Derivatives
| Synthetic Method | Key Reactants | General Reaction Conditions | Primary Application |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine, Alkyl Halide/Sulfonate | Basic conditions, various solvents | Direct N-alkylation |
| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent | Mildly acidic or neutral pH, one-pot | N-alkylation with carbonyl compounds |
| Aza-Michael Addition | Piperazine, α,β-Unsaturated Carbonyl | Often catalyst-free, mild conditions | Functionalization with specific carbon chains |
Synthetic Approaches to the 5-Methylthiophene-2-yl-methyl Synthon
The synthesis of the target molecule, 1-[(5-Methylthien-2-yl)methyl]piperazine, requires the preparation of a reactive precursor containing the 5-methylthiophene-2-yl-methyl group. This precursor, or synthon, is typically an aldehyde for reductive amination or a halide for nucleophilic substitution.
The primary synthons for this purpose are 5-methylthiophene-2-carbaldehyde and 2-(chloromethyl)-5-methylthiophene .
Synthesis of 5-Methylthiophene-2-carbaldehyde : This aldehyde can be prepared through various formylation reactions of 2-methylthiophene. A common method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide derivative like N-methylformanilide. google.com Another approach involves the lithiation of 2-methylthiophene followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). proquest.com
Synthesis of 2-(Chloromethyl)-5-methylthiophene : This alkyl halide can be synthesized via the chloromethylation of 2-methylthiophene. A standard procedure involves reacting 2-methylthiophene with formaldehyde and hydrogen chloride. google.comgoogle.com To improve yields and minimize the formation of by-products like bis-(thienyl)methane, the reaction conditions, such as temperature and the choice of solvent or additives, must be carefully controlled. google.comgoogle.com An alternative route is the chlorination of 2-hydroxymethyl-5-methylthiophene using a chlorinating agent like thionyl chloride. chemicalbook.com
Table 2: Synthetic Routes to Key 5-Methylthiophene-2-yl-methyl Synthons
| Synthon | Starting Material | Key Reagents | Reaction Type |
|---|---|---|---|
| 5-Methylthiophene-2-carbaldehyde | 2-Methylthiophene | Phosphorus oxychloride, N-Methylformanilide | Vilsmeier-Haack Formylation google.com |
| 2-(Chloromethyl)-5-methylthiophene | 2-Methylthiophene | Formaldehyde, Hydrogen Chloride | Chloromethylation google.comgoogle.com |
| 2-(Chloromethyl)-5-methylthiophene | 2-Hydroxymethyl-5-methylthiophene | Thionyl Chloride | Chlorination chemicalbook.com |
Elucidation of Specific Reaction Mechanisms in the Formation of this compound
The formation of the target compound can be achieved by combining the foundational strategies for piperazine derivatization with the appropriate 5-methylthiophene-2-yl-methyl synthon. The two most direct pathways are nucleophilic substitution and reductive amination.
Mechanism 1: Nucleophilic Substitution
This pathway involves the reaction of piperazine with 2-(chloromethyl)-5-methylthiophene.
Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogen atoms of the piperazine ring on the electrophilic methylene (B1212753) carbon (the carbon bonded to chlorine) of 2-(chloromethyl)-5-methylthiophene.
Transition State : A transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.
Displacement of Leaving Group : The chloride ion is displaced as a leaving group, resulting in the formation of a protonated form of the final product.
Deprotonation : A base, which can be another molecule of piperazine acting as a base or an added external base, removes a proton from the newly alkylated nitrogen atom to yield the neutral product, this compound. To favor mono-alkylation, an excess of piperazine is often used.
Mechanism 2: Reductive Amination
This pathway utilizes the reaction between piperazine and 5-methylthiophene-2-carbaldehyde in the presence of a reducing agent.
Nucleophilic Addition : A nitrogen atom from the piperazine molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-methylthiophene-2-carbaldehyde.
Formation of a Hemiaminal : This addition leads to the formation of a tetrahedral intermediate, a hemiaminal (or carbinolamine).
Dehydration to form an Iminium Ion : The hemiaminal is unstable and undergoes dehydration (loss of a water molecule), typically under mildly acidic conditions, to form a resonance-stabilized iminium ion.
Reduction : A hydride-based reducing agent (e.g., sodium triacetoxyborohydride) delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step forms the final, stable C-N bond, yielding this compound.
Modern Synthetic Techniques and Process Optimization in Piperazine Chemistry
While traditional methods remain valuable, modern organic synthesis has introduced more advanced and efficient techniques for the functionalization of piperazines. Direct C-H functionalization has emerged as a powerful strategy, allowing for the formation of C-C or C-N bonds at the carbon atoms of the piperazine ring, which were previously difficult to activate. mdpi.comnih.gov Techniques such as photoredox catalysis have enabled these transformations under mild conditions. mdpi.comnih.gov
Process optimization for the large-scale synthesis of piperazine-containing compounds focuses on cost-effectiveness, safety, and environmental impact. chemicalbook.com This includes the development of catalytic systems that minimize waste, the use of safer solvents, and designing reaction sequences that reduce the number of steps and purification procedures. chemicalbook.com For instance, in reductive amination, optimizing the choice of catalyst and reaction conditions for hydrogenation can lead to higher yields and purity with minimal by-product formation. google.com Similarly, in nucleophilic substitution reactions, the use of phase-transfer catalysts can enhance reaction rates and facilitate easier product isolation.
Catalytic Systems for Piperazine and its Derivatives Synthesis
The synthesis of the piperazine ring and its derivatives is heavily reliant on catalytic methods, which can be broadly categorized into intermolecular and intramolecular cyclizations. A common and straightforward approach to synthesizing N-substituted piperazines, such as this compound, is through reductive amination. This method typically involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. For the target compound, this would involve the reaction of piperazine with 5-methyl-2-thiophenecarboxaldehyde.
Various catalytic systems have been developed to facilitate these transformations with high efficiency and selectivity.
Reductive Amination Catalysts:
| Catalyst System | Description | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent commonly used for reductive amination. | Tolerates a wide range of functional groups; reactions can be performed in a one-pot manner. nih.gov |
| Hydrogen with Metal Catalysts (e.g., Pd/C, Pt/C, Raney Nickel) | Catalytic hydrogenation is a widely used industrial method for reductive amination. | Cost-effective for large-scale synthesis; conditions can be optimized for high yields. nih.gov |
| Iridium-based catalysts | Iridium complexes have been shown to be effective for the hydrogenation of pyrazines to form chiral piperazines. | Enables asymmetric synthesis, providing access to enantiomerically enriched piperazine derivatives. |
Beyond direct N-alkylation, the synthesis of the core piperazine ring often employs catalytic processes. Intramolecular cyclization of aminoethylethanolamine and diethylenetriamine are preferred methods due to their high selectivity. Intermolecular cyclization of ethylenediamine with mono- or diethanolamine also provides a single-step process to the piperazine core.
Recent advancements have also focused on the C-H functionalization of the piperazine ring, allowing for the introduction of substituents at carbon atoms, which was traditionally challenging. Photoredox catalysis, using iridium or ruthenium complexes, has emerged as a powerful tool for the C-H arylation and vinylation of piperazines.
Application of Flow Chemistry and Microwave-Assisted Synthesis to Heterocyclic Systems
Modern synthetic chemistry has increasingly adopted flow chemistry and microwave-assisted techniques to enhance reaction efficiency, safety, and scalability, particularly in the synthesis of heterocyclic compounds like piperazines.
Flow Chemistry:
Flow chemistry, or continuous flow synthesis, involves pumping reagents through a reactor where the reaction occurs. This technique offers several advantages over traditional batch processing:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.
Scalability: Scaling up production is achieved by running the process for a longer duration or by using parallel reactors, avoiding the need for re-optimization of reaction conditions.
Automation: Flow systems can be readily automated for continuous production and in-line analysis.
The synthesis of piperazine derivatives has been successfully translated to flow processes. For instance, multi-step syntheses of complex pharmaceutical ingredients with a piperazine core have been achieved in continuous flow, often coupling different reaction modules. This approach is particularly beneficial for reactions requiring harsh conditions or involving unstable intermediates.
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. This is due to the efficient and rapid heating of the reaction mixture. Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of a variety of heterocyclic systems, including those containing piperazine and thiophene (B33073) moieties.
Key benefits of microwave-assisted synthesis include:
Rate Enhancement: Significant acceleration of reaction rates.
Higher Yields: Often leads to improved product yields and purity.
Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions.
The synthesis of precursors for thienyl-piperazine analogues, such as substituted thiophenes, has been efficiently achieved using microwave irradiation. For example, the Gewald reaction to produce 2-aminothiophenes can be catalyzed under microwave conditions with reduced reaction times and improved yields.
Stereoselective and Chiral Synthetic Methodologies for Piperazine Derivatives
The synthesis of chiral piperazine derivatives is of significant interest due to their prevalence in pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. Several strategies have been developed to achieve stereocontrol in the synthesis of these compounds.
Asymmetric Hydrogenation:
One of the most efficient methods for preparing chiral piperazines is the asymmetric hydrogenation of prochiral pyrazines or dihydropyrazines. This approach utilizes chiral metal catalysts, typically based on iridium or rhodium, to deliver hydrogen in a stereoselective manner, leading to the formation of one enantiomer in excess. The choice of chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity.
Use of Chiral Auxiliaries:
Another common strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For piperazine synthesis, chiral amino acids are often used as starting materials. For example, a chiral amino acid can be elaborated into a chiral piperazinone intermediate, which can then be reduced to the corresponding chiral piperazine.
Diastereoselective Alkylation:
For piperazine rings that already contain a stereocenter, the introduction of a second substituent can be controlled through diastereoselective reactions. For instance, the alkylation of a chiral piperazinone can proceed with high diastereoselectivity, controlled by the existing stereocenter and the reaction conditions.
| Method | Description | Key Features |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral pyrazine or dihydropyrazine using a chiral catalyst. | High enantioselectivities can be achieved; atom-economical. |
| Chiral Pool Synthesis | Starting from readily available chiral molecules like amino acids. | The stereochemistry of the starting material is transferred to the product. |
| Diastereoselective Alkylation | Introduction of a new stereocenter on a piperazine ring that already contains a chiral center. | The existing stereocenter directs the stereochemical outcome of the reaction. |
Synthesis of Structurally Related Thienyl-Piperazine Analogues
The synthesis of thienyl-piperazine analogues, which share the core structural features of this compound, generally follows similar synthetic principles. The key is the formation of the bond between the thiophene ring and the piperazine nitrogen.
A primary method for this is reductive amination , as previously discussed. A variety of substituted thiophene aldehydes and ketones can be reacted with piperazine or its derivatives to generate a diverse library of thienyl-piperazine compounds. The specific substitution pattern on the thiophene ring is determined by the choice of the starting thiophene carbonyl compound.
Another important method is nucleophilic aromatic substitution (SNA_r) . If the thiophene ring is substituted with a suitable leaving group (e.g., a halogen) and activated by an electron-withdrawing group, piperazine can directly displace the leaving group to form the C-N bond.
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are also powerful tools for the synthesis of aryl- and heteroaryl-piperazines. In this case, a halothiophene can be coupled with piperazine in the presence of a palladium catalyst and a suitable ligand to form the thienyl-piperazine linkage. This method is highly versatile and tolerates a wide range of functional groups on both the thiophene and piperazine moieties.
The synthesis of the thiophene precursors themselves can be achieved through various established methods, such as the Gewald reaction, which provides a route to highly substituted 2-aminothiophenes. These can then be further functionalized before coupling with the piperazine ring.
Structural Elucidation and Advanced Spectroscopic Characterization of 1 5 Methylthien 2 Yl Methyl Piperazine
Spectroscopic Analysis for Confirmation of Chemical Structure
Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups within a molecule, offering a powerful toolset for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-[(5-Methylthien-2-yl)methyl]piperazine is expected to show distinct signals corresponding to each unique proton environment. The piperazine (B1678402) ring protons typically appear as broad multiplets due to their conformational exchange. Protons on the carbons adjacent to the secondary amine (N-H) would likely resonate at a different chemical shift than those adjacent to the tertiary nitrogen. The N-H proton itself would appear as a broad singlet, which can be confirmed by D₂O exchange. The methylene (B1212753) bridge protons (-CH₂-) connecting the thiophene (B33073) and piperazine rings would likely present as a sharp singlet. The protons on the thiophene ring are expected to appear as two doublets in the aromatic region, with their coupling constant indicating their ortho-relationship. The methyl group protons on the thiophene ring would yield a singlet in the aliphatic region.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The piperazine ring is expected to show two distinct signals for its non-equivalent carbons. The methylene bridge carbon will have a characteristic chemical shift. The 5-methylthien-2-yl moiety would display five unique signals: four for the thiophene ring carbons (two quaternary and two tertiary) and one for the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Piperazine C-H (adjacent to NH) | ~2.8-3.0 | ~45-48 |
| Piperazine C-H (adjacent to N-CH₂) | ~2.4-2.6 | ~54-57 |
| Piperazine N-H | Variable, broad | - |
| Methylene (-CH₂-) | ~3.6-3.8 | ~58-62 |
| Thiophene H-3 | ~6.6-6.8 | ~123-126 |
| Thiophene H-4 | ~6.8-7.0 | ~125-128 |
| Thiophene C-2 (quaternary) | - | ~140-145 |
| Thiophene C-5 (quaternary) | - | ~138-142 |
| Thiophene Methyl (-CH₃) | ~2.4-2.5 | ~14-16 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For piperazine, characteristic N-H stretching bands are observed.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine in the piperazine ring, typically appearing as a moderate, sharp band in the 3300-3500 cm⁻¹ region. libretexts.org Aliphatic C-H stretching vibrations from the piperazine ring, methylene bridge, and methyl group are expected in the 2850-2960 cm⁻¹ range. libretexts.org The C-H stretching associated with the thiophene ring would likely appear just above 3000 cm⁻¹. Other significant absorptions would include C-N stretching of the piperazine ring and C-S stretching of the thiophene ring, which are typically found in the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Piperazine) | Stretching | 3300-3500 (moderate, sharp) |
| C-H (Thiophene) | Stretching | 3020-3100 (weak to moderate) |
| C-H (Aliphatic) | Stretching | 2850-2960 (strong) |
| C=C (Thiophene) | Stretching | ~1600-1650 (variable) |
| C-N (Piperazine) | Stretching | 1000-1250 (moderate) |
| C-S (Thiophene) | Stretching | 600-800 (weak to moderate) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound (C₁₀H₁₆N₂S), the molecular ion peak [M]⁺ would be expected at m/z 196. The fragmentation pattern is predicted to be dominated by cleavage at the bonds adjacent to the nitrogen atoms. A prominent fragmentation pathway for benzylpiperazine analogs is the cleavage of the benzylic C-N bond. xml-journal.netresearchgate.net This would lead to the formation of a stable (5-methylthien-2-yl)methyl cation at m/z 111. The remaining piperazine fragment could also be detected. Another characteristic fragmentation would involve the piperazine ring itself, leading to smaller fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
| 196 | [C₁₀H₁₆N₂S]⁺ | Molecular Ion [M]⁺ |
| 111 | [C₆H₇S]⁺ | (5-methylthien-2-yl)methyl cation (base peak) |
| 85 | [C₄H₉N₂]⁺ | Piperazine fragment after benzylic cleavage |
| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |
X-ray Crystallographic Analysis of Piperazine and Thienyl-Piperazine Compounds
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformation. While a crystal structure for this compound is not publicly available, the principles of analysis can be understood from studies on related piperazine and its derivatives. iucr.orgwm.edu
Single Crystal Growth and Diffraction Data Collection
The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. For organic compounds like piperazine derivatives, this is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. iucr.org Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
Determination of Molecular Conformation and Intermolecular Packing in the Solid State
The crystal packing is determined by the intermolecular forces that hold the molecules together in the crystal lattice. In piperazine derivatives with a secondary amine, N-H···N hydrogen bonds are a common and dominant interaction, often leading to the formation of chains or sheets. iucr.orgstrath.ac.uk In the absence of strong hydrogen bond donors, weaker C-H···π interactions and van der Waals forces dictate the molecular packing. The nature and orientation of the thienyl substituent would also play a significant role in the crystal packing through potential π-π stacking or other weak interactions.
Characterization of Hydrogen Bonding Networks and Other Non-Covalent Interactions
The intricate network of intermolecular forces plays a crucial role in the supramolecular assembly and physicochemical properties of this compound. The molecule's structural components, namely the piperazine ring and the 5-methylthiophene moiety, offer multiple sites for hydrogen bonding and other non-covalent interactions. A detailed analysis of these interactions is fundamental to understanding the compound's behavior in various environments.
The secondary amine within the piperazine ring is the most prominent site for hydrogen bonding. The nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the lone pair of electrons on the tertiary nitrogen and the secondary amine nitrogen can function as hydrogen bond acceptors. This dual functionality allows for the formation of extended hydrogen-bonding networks, such as chains or dimeric structures, which significantly influence the crystal packing and solubility of the compound.
Computational studies and experimental data from analogous structures containing piperazine and thiophene moieties support the presence of these interactions. For instance, studies on N-methylpiperazine derivatives have highlighted the importance of hydrophobic and charge transfer interactions. Similarly, research on thiophene-containing compounds has demonstrated the role of the sulfur atom in enhancing drug-receptor interactions through additional hydrogen bonding.
A comprehensive understanding of these non-covalent forces is essential for predicting the compound's solid-state properties and its interactions in a biological context. The interplay of these hydrogen bonds and weaker non-covalent interactions dictates the molecular conformation and packing, which in turn affects properties like melting point, solubility, and bioavailability.
Table of Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Significance |
| Hydrogen Bond | Piperazine N-H | Piperazine N, Thiophene S | Primary determinant of supramolecular structure |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Contributes to crystal packing stability |
| C-H···π Interaction | C-H (Methyl, Thiophene, Piperazine) | Thiophene Ring | Fine-tunes molecular arrangement |
Computational and Theoretical Investigations of 1 5 Methylthien 2 Yl Methyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-[(5-Methylthien-2-yl)methyl]piperazine, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can obtain key parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. Furthermore, DFT can be used to calculate the total energy of the molecule, providing insights into its thermodynamic stability.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value |
|---|---|
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| Key Bond Lengths (e.g., C-S, C-N) | Values in Angstroms (Å) |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactive nature.
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are indispensable tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein.
Ligand-Protein Recognition and Prediction of Binding Poses
Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a specific protein target. This process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The highest-scoring poses provide a plausible model of how the ligand binds, which is a critical first step in understanding its potential biological activity.
Detailed Analysis of Intermolecular Interactions: Hydrogen Bonding and Hydrophobic Contacts
Once a likely binding pose is identified, a detailed analysis of the intermolecular interactions between this compound and the protein target can be performed. This involves identifying specific interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The piperazine (B1678402) and thiophene (B33073) moieties of the molecule would be of particular interest in forming these connections. For instance, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors or donors, while the methyl and thiophene groups could engage in hydrophobic interactions.
Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site
| Interaction Type | Potential Involving Moiety | Interacting Amino Acid Residue (Example) |
|---|---|---|
| Hydrogen Bond | Piperazine Nitrogen | Aspartic Acid, Serine |
| Hydrophobic Interaction | Methyl Group | Leucine, Valine |
Note: This table illustrates the types of interactions that would be analyzed in a molecular docking study and is not based on actual experimental data for this specific compound.
Pharmacophore Modeling for Rational Compound Design
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. This model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model could be developed to guide the design of new, potentially more potent, derivatives by highlighting the key features responsible for its hypothetical biological activity.
In silico Prediction of Molecular Parameters Relevant to Biological Interactions and Distribution
Topological Polar Surface Area (TPSA) as a Descriptor for Molecular Permeability
The Topological Polar Surface Area (TPSA) is a critical parameter used to predict the permeability of molecules across biological membranes, including the intestinal wall and the blood-brain barrier. It is calculated by summing the surface areas of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.
For this compound, the calculated TPSA value is instrumental in assessing its potential for oral absorption and central nervous system penetration. Based on computational models using the closely related analogue, 1-[(5-Ethylthien-2-yl)methyl]piperazine, the TPSA is estimated to be 43.5 Ų nih.gov. This value is significant as it falls well below the commonly accepted threshold of 140 Ų for good oral bioavailability. Molecules with a TPSA of less than 90 Ų are generally considered to have a higher probability of crossing the blood-brain barrier. Therefore, the TPSA value of this compound suggests a favorable profile for both intestinal absorption and potential activity within the central nervous system.
Interactive Data Table: TPSA and Permeability
| Molecular Descriptor | Calculated Value | Implication for Permeability |
| TPSA | 43.5 Ų | High potential for oral absorption and blood-brain barrier penetration |
Octanol-Water Partition Coefficient (LogP) in the Context of Lipophilicity and Distribution
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which significantly influences its absorption, distribution, and metabolism. It is a key determinant of how a molecule partitions between the lipidic environment of cell membranes and the aqueous environment of the blood and cytoplasm.
The predicted LogP value for this compound, derived from computational models based on its ethyl analogue, is approximately 1.2 . The LogP for the ethyl variant is reported as 1.7 nih.gov, and the removal of a methylene (B1212753) group to form the methyl compound typically reduces the LogP by approximately 0.5. A LogP value in this range indicates a balanced solubility profile, suggesting that the compound is sufficiently lipophilic to cross cell membranes, yet retains enough hydrophilicity to be soluble in aqueous physiological fluids. This balance is often a desirable characteristic for orally administered drugs.
Interactive Data Table: LogP and Lipophilicity
| Molecular Descriptor | Estimated Value | Implication for Distribution |
| LogP | ~1.2 | Balanced lipophilicity, favoring good absorption and distribution |
Rotatable Bonds and Their Influence on Conformational Flexibility and Binding
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This parameter is important for drug-receptor interactions, as a molecule must often adopt a specific conformation to bind effectively to its biological target. While some flexibility is necessary, an excessive number of rotatable bonds can lead to a significant entropic penalty upon binding, thereby reducing binding affinity.
For this compound, the number of rotatable bonds is calculated to be 2 . This is inferred from the ethyl analogue, which has three rotatable bonds nih.gov; the methyl group has one fewer rotatable bond than the ethyl group. A low number of rotatable bonds, generally considered to be 10 or fewer, is associated with higher oral bioavailability and better binding characteristics. The limited conformational flexibility of this compound suggests a more defined three-dimensional structure, which can be advantageous for specific and high-affinity binding to a target receptor.
Interactive Data Table: Rotatable Bonds and Flexibility
| Molecular Descriptor | Calculated Value | Implication for Binding |
| Rotatable Bonds | 2 | Low conformational flexibility, potentially leading to higher binding affinity and improved bioavailability |
Q & A
Q. Q. How should researchers address discrepancies in reported IC values for analogs across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from ≥5 independent studies, adjusting for assay format (e.g., fluorescence vs. radiometric) and cell type .
- Control Compound Benchmarking : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Machine Learning : Train models on public datasets (ChEMBL, PubChem) to predict outlier results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
